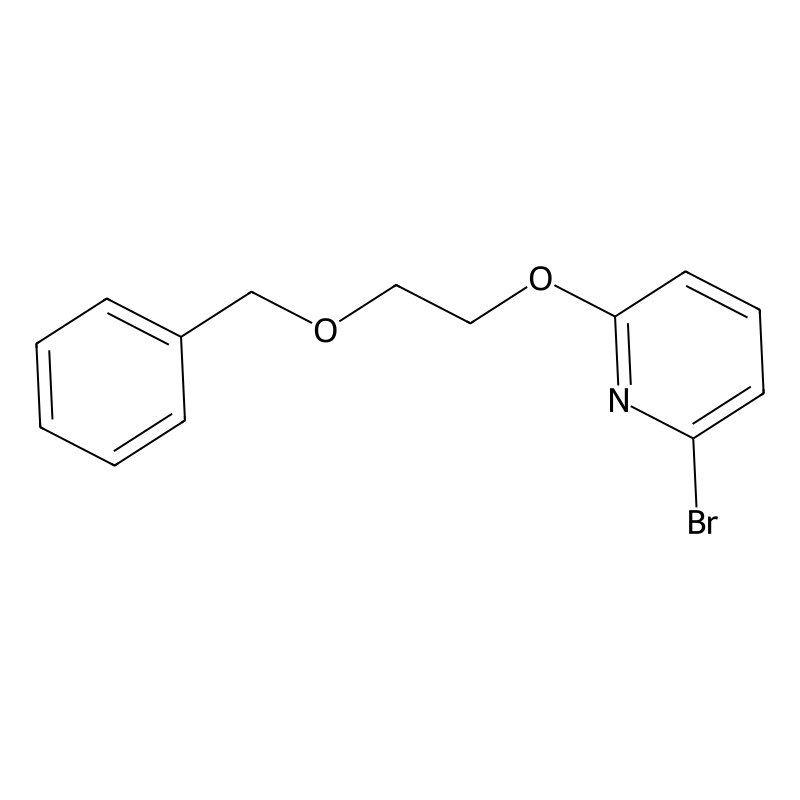

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is an organic compound characterized by a pyridine ring that is substituted with a benzyloxyethoxy group and a bromine atom at the 6-position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the benzyloxyethoxy group and the bromine atom enhances its chemical reactivity, making it a versatile building block for further chemical transformations.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Oxidation and Reduction: The benzyloxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.

- Coupling Reactions: This compound can engage in Suzuki or Heck coupling reactions to produce more complex structures.

Common Reagents and Conditions- Substitution: Sodium amide or potassium thiolate in polar aprotic solvents.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

- Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield 2-(2-(Benzyloxy)ethoxy)-6-aminopyridine, while coupling reactions may produce biaryl compounds.

The synthesis of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine typically involves the bromination of 2-(2-(Benzyloxy)ethoxy)pyridine using bromine or a brominating agent. The reaction is generally conducted in solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial applications, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Purification of the final product is usually achieved through recrystallization or chromatography techniques.

This compound has potential applications in various fields:

- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals.

- Organic Synthesis: Involved in creating complex organic molecules through various coupling reactions.

- Material Science: Potential use in developing new materials due to its unique chemical properties.

Similar Compounds- 2-(Benzyloxy)ethanol: Similar structure but lacks the bromine atom and pyridine ring.

- 2-Ethoxyethanol: Contains an ethoxy group instead of a benzyloxy group.

- 2-(2-(Benzyloxy)ethoxy)ethanol: Similar structure but without the bromine atom and pyridine ring.

Uniqueness

The uniqueness of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine lies in the combination of the benzyloxyethoxy group and the bromine atom on the pyridine ring. This combination imparts distinct chemical reactivity compared to other similar compounds, offering diverse possibilities for applications in synthesis and research. The presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate for further chemical transformations.